Nitrosoguanidine
Overview
Description
Nitrosoguanidine, also known as N-methyl-N’-nitro-N-nitrosoguanidine, is a chemical compound widely recognized for its mutagenic properties. It is often used in scientific research as a tool to induce mutations in various organisms. The compound is characterized by its nitroso group attached to a guanidine structure, making it a potent alkylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosoguanidine can be synthesized through the reaction of nitroguanidine with nitrous acid. The process typically involves the following steps:
- Dissolving nitroguanidine in a suitable solvent such as water or ethanol.
- Adding sodium nitrite to the solution.
- Acidifying the mixture with hydrochloric acid to generate nitrous acid in situ.
- Allowing the reaction to proceed at a controlled temperature, usually around 0-5°C, to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Safety measures are crucial due to the compound’s explosive nature when dry.
Chemical Reactions Analysis
Types of Reactions: Nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroguanidine.
Reduction: Reduction of this compound can yield aminoguanidine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Oxidation: Nitroguanidine.
Reduction: Aminoguanidine.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
Nitrosoguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other chemical compounds.
Biology: It serves as a mutagen to induce genetic mutations in microorganisms, plants, and animals, aiding in genetic studies and breeding programs.
Medicine: Research involving this compound helps in understanding the mechanisms of mutagenesis and carcinogenesis, contributing to cancer research.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where controlled mutagenesis is required.
Mechanism of Action
Nitrosoguanidine exerts its effects primarily through alkylation. It transfers alkyl groups to the DNA bases, particularly guanine and thymine. This alkylation can lead to mispairing during DNA replication, resulting in mutations. The compound’s ability to induce mutations makes it a valuable tool in genetic research.
Comparison with Similar Compounds
Nitroguanidine: Similar in structure but lacks the nitroso group.
Methylnitronitrosoguanidine: A methylated derivative with similar mutagenic properties.
N-propyl-N’-nitro-N-nitrosoguanidine: Another alkylating agent with a propyl group.
Uniqueness: this compound is unique due to its specific structure, which allows it to effectively alkylate DNA and induce mutations. Its balance of reactivity and stability makes it particularly useful in controlled mutagenesis experiments.
Properties
IUPAC Name |
2-nitrosoguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLKTXIHIHFSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217756 | |
Record name | Nitrosoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674-81-7 | |
Record name | N-Nitrosoguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosoguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosoguanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitrosoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROSOGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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